![molecular formula C6H6BNO2 B13991861 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine CAS No. 906673-21-0](/img/structure/B13991861.png)
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine is a chemical compound with the molecular formula C6H6BNO2 and a molecular weight of 134.93 g/mol . This compound is part of the oxaborole family, which is characterized by the presence of a boron atom within a heterocyclic ring structure. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boronate esters.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its boron-containing structure.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine: Unique due to its specific ring structure and boron atom.
Boronic Acids: Similar in containing boron but differ in their functional groups and reactivity.
Boronate Esters: Share the boron atom but have different ester linkages and properties.
Uniqueness
This compound is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to form reversible covalent bonds with biological targets sets it apart from other boron-containing compounds .
Propiedades
Número CAS |
906673-21-0 |
|---|---|
Fórmula molecular |
C6H6BNO2 |
Peso molecular |
134.93 g/mol |
Nombre IUPAC |
1-hydroxy-3H-oxaborolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H6BNO2/c9-7-6-1-2-8-3-5(6)4-10-7/h1-3,9H,4H2 |
Clave InChI |
PZKUQGQYWIYGFK-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


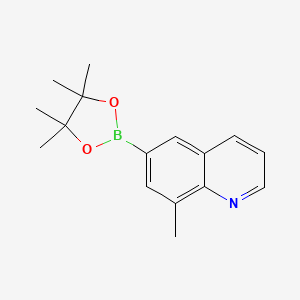


![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
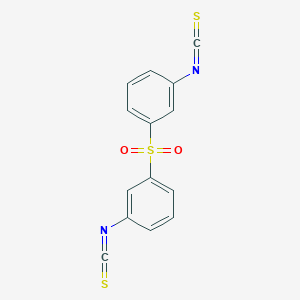

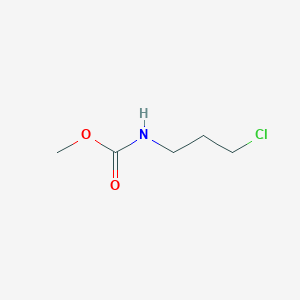


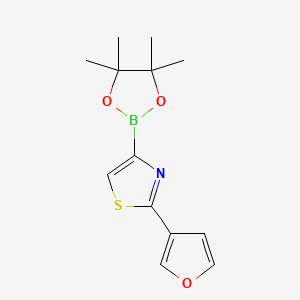
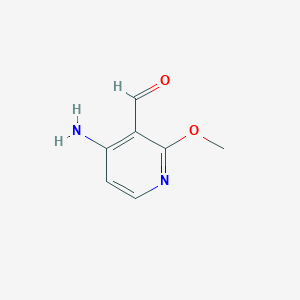
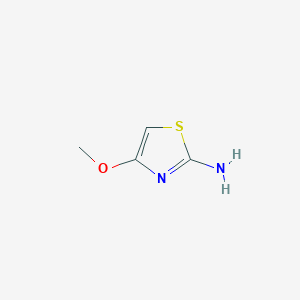
![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)

